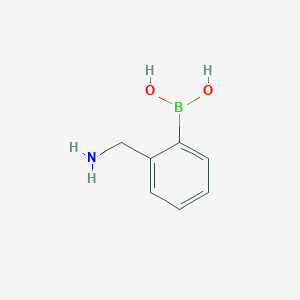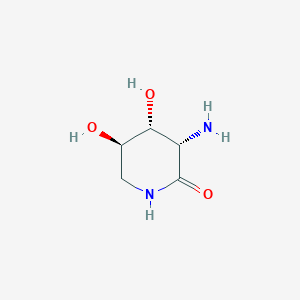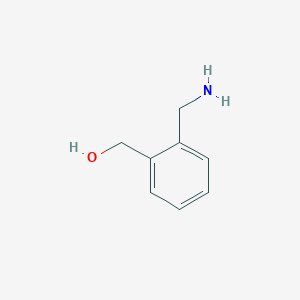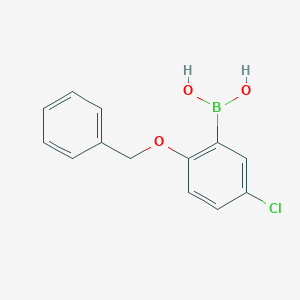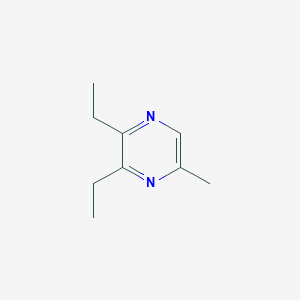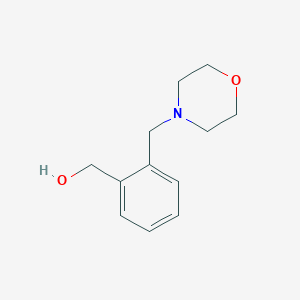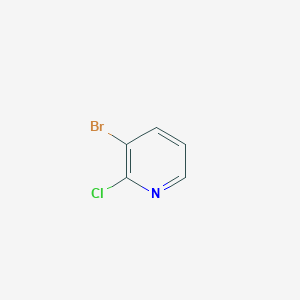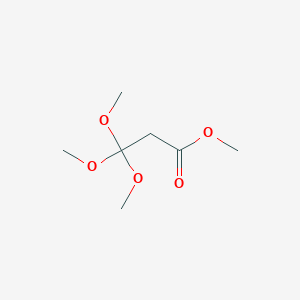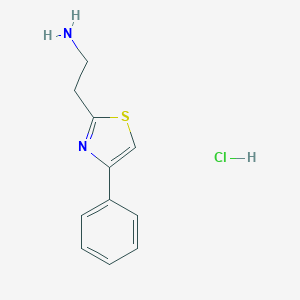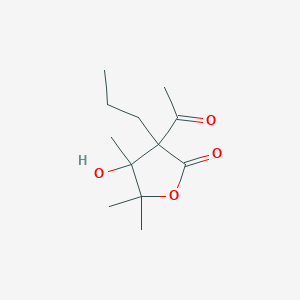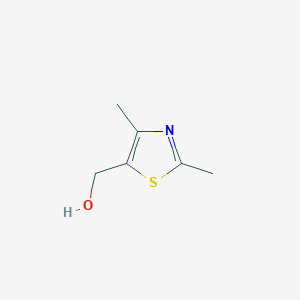
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Übersicht
Beschreibung
“(2,4-Dimethyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the CAS Number: 50382-32-6 . It has a linear formula of C6 H9 N O S and a molecular weight of 143.21 . The compound is characterized by its thiazole ring structure, with two methyl groups attached at positions 2 and 4, and a hydroxyl group attached to the thiazole .
Molecular Structure Analysis
The InChI code for “(2,4-Dimethyl-1,3-thiazol-5-yl)methanol” is 1S/C6H9NOS/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3 . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
“(2,4-Dimethyl-1,3-thiazol-5-yl)methanol” has a molecular weight of 143.21 . The compound’s other physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Summary of Application
This compound has been identified to have significant analgesic and anti-inflammatory activities, which are crucial in the development of new medications for pain and inflammation management .
Methods of Application
The methods typically involve synthesizing derivatives of the compound and testing their biological activity in vitro and in vivo. This includes assays to measure inhibition of inflammatory markers and behavioral tests to assess analgesic properties.
Results
The studies have shown that certain derivatives of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol can significantly reduce pain and inflammation in test models, indicating potential for further drug development .
Application in Photodynamic Therapy
Scientific Field
Medical Research
Summary of Application
This compound is being investigated for its use in photodynamic therapy (PDT) as a photosensitizer to treat certain cancers .
Methods of Application
The compound is introduced into the body and accumulates in cancer cells. When exposed to a specific wavelength of light, it produces reactive oxygen species that can kill the cancer cells.
Results
Early research indicates that it may be effective in targeting and destroying cancer cells with minimal damage to surrounding healthy tissue.
Application in Antiparasitic Treatments
Scientific Field
Parasitology
Summary of Application
Derivatives of this compound are being studied for their potential to treat parasitic infections, such as leishmaniasis and malaria .
Methods of Application
The compound is tested against various parasitic species in vitro and in vivo to determine its efficacy and safety.
Results
Some derivatives have shown promising results in inhibiting the growth of parasites, offering a potential new avenue for antiparasitic drug development.
Application in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Summary of Application
The thiazol derivative is being developed as a non-steroidal anti-inflammatory drug for managing joint and muscular discomforts .
Methods of Application
The compound is synthesized and tested in animal models for its anti-inflammatory and analgesic effects.
Results
It has shown potential as an effective NSAID with a desirable safety profile.
Application in Antimicrobial Coatings
Summary of Application
This compound is being used to develop antimicrobial coatings for medical devices and implants to prevent infections .
Methods of Application
The compound is incorporated into coatings that can be applied to various surfaces. Its antimicrobial activity is tested against a range of pathogens.
Results
Coatings containing this compound have demonstrated significant antimicrobial properties, reducing the risk of device-related infections.
Application in Sensor Technology
Summary of Application
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol is being used to create sensitive chemical sensors for detecting environmental pollutants .
Methods of Application
The compound is integrated into sensor devices that can detect specific chemicals based on changes in electrical or optical properties.
Results
Sensors developed with this compound have shown high sensitivity and selectivity for certain pollutants, making them useful for environmental monitoring.
Application in Vulcanization of Rubber
Scientific Field
Industrial Chemistry
Summary of Application
This thiazol derivative is explored as a vulcanization accelerator in the rubber industry to improve the properties of rubber products .
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQKYVQSAUQHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379923 | |
| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol | |
CAS RN |
50382-32-6 | |
| Record name | (2,4-Dimethyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethyl-1,3-thiazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



